Introduction: The Strategic Importance of a Halogenated Pyridine Intermediate
Introduction: The Strategic Importance of a Halogenated Pyridine Intermediate
An In-Depth Technical Guide to 3-Bromo-2-chloro-5-methylpyridine (CAS 17282-03-0)
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
3-Bromo-2-chloro-5-methylpyridine, also known as 3-Bromo-2-chloro-5-picoline, is a halogenated heterocyclic compound that has emerged as a strategically important building block in modern organic synthesis.[1] Identified by its CAS number 17282-03-0, this solid, crystalline powder is particularly valued in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the specific arrangement of its functional groups: a pyridine core, a methyl group, and two distinct halogen atoms (bromine and chlorine) at the 2- and 3-positions. This unique architecture provides multiple, selectively addressable reactive sites, making it a versatile intermediate for constructing complex, biologically active molecules.[1][3] This guide offers a comprehensive overview of its properties, a representative synthesis protocol, its core reactivity, and essential handling procedures, grounded in established chemical principles.
Physicochemical and Spectroscopic Profile
The precise characterization of a starting material is fundamental to reproducible and scalable synthesis. The properties of 3-Bromo-2-chloro-5-methylpyridine have been well-documented by various suppliers and chemical databases.
Table 1: Core Physicochemical Properties of 3-Bromo-2-chloro-5-methylpyridine
| Property | Value | Source(s) |
| CAS Number | 17282-03-0 | [1][4][5] |
| Molecular Formula | C₆H₅BrClN | [1][4][5] |
| Molecular Weight | 206.47 g/mol | [1][4][6] |
| Appearance | White to off-white or yellow to brown crystalline powder. | [1][2] |
| Melting Point | 65 - 70 °C | [1][7] |
| Boiling Point | 298-302°C (at 760 mmHg) (Predicted) | [2] |
| Purity | ≥96-98% (Typically by HPLC or GC) | [1][2] |
| Solubility | Soluble in DMSO, ethanol, and dichloromethane; insoluble in water. | [2] |
| IUPAC Name | 3-bromo-2-chloro-5-methylpyridine | [4] |
| Synonyms | 3-Bromo-2-chloro-5-picoline, 2-Chloro-3-bromo-5-methylpyridine | [1][2][4] |
Spectroscopic data is critical for confirming the identity and purity of the compound. While specific spectra are proprietary, standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are routinely used for lot verification. Predicted mass spectrometry data shows expected adducts such as [M+H]⁺ at m/z 205.93668.[8]
A Representative Synthetic Pathway
The synthesis of polysubstituted pyridines like 3-Bromo-2-chloro-5-methylpyridine often requires a multi-step approach that carefully installs the desired functional groups in the correct regiochemical orientation. While proprietary industrial methods vary, a logical and field-proven pathway can be constructed based on established pyridine chemistry, starting from a commercially available precursor like 2-amino-5-methylpyridine.
The causality behind this experimental design is rooted in the directing effects of the substituents on the pyridine ring and the well-established Sandmeyer reaction for converting an amino group into a halide.
Caption: A representative two-step synthesis of the target molecule.
Step-by-Step Synthetic Protocol
Step 1: Electrophilic Bromination The initial amino group at the C2 position is a strong activating group and directs electrophiles to the C3 and C5 positions. Since C5 is already occupied by a methyl group, bromination occurs selectively at the C3 position.
-
Setup: In a well-ventilated fume hood, charge a reaction vessel with concentrated sulfuric acid and cool it in an ice bath to 0-5°C.
-
Addition: Slowly add 2-amino-5-methylpyridine to the cooled acid with stirring.
-
Bromination: Add N-Bromosuccinimide (NBS) or liquid bromine portion-wise, ensuring the temperature remains below 10°C. The use of a strong acid protonates the ring nitrogen, which deactivates the ring, but the C2-amino group's activating effect is strong enough to enable selective bromination.
-
Reaction: Allow the mixture to stir at room temperature for several hours until TLC or HPLC analysis indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH solution) to precipitate the crude product, 2-amino-3-bromo-5-methylpyridine.
-
Purification: Filter the solid, wash with water, and dry. Recrystallization or column chromatography may be necessary to achieve high purity.
Step 2: Sandmeyer Reaction (Diazotization and Chlorination) This classic reaction is a reliable method for replacing an aromatic amino group with a chloro group.
-
Diazotization: Suspend the purified 2-amino-3-bromo-5-methylpyridine in an aqueous solution of hydrochloric acid and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature to form the intermediate diazonium salt. The formation of this salt is critical as it creates an excellent leaving group (N₂ gas).
-
Chlorination: In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution. The copper catalyst facilitates the displacement of the diazonium group by chloride.
-
Reaction: Stir the mixture, allowing it to warm to room temperature. Effervescence (release of N₂ gas) will be observed.
-
Workup: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-2-chloro-5-methylpyridine.
-
Final Purification: Purify the final product via column chromatography or recrystallization to meet the required analytical standards.
Chemical Reactivity and Strategic Applications
The synthetic value of 3-Bromo-2-chloro-5-methylpyridine lies in the differential reactivity of its two halogen substituents. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the selective functionalization of the C3 position while leaving the C2 position available for subsequent transformations.
This hierarchical reactivity makes it an ideal scaffold for building molecular diversity, a key strategy in drug discovery and the development of new agrochemicals.[1][3][9]
Caption: Versatility as a building block in organic synthesis.
Key Applications Include:
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of APIs, particularly for creating drugs targeting specific biological pathways.[1][9]
-
Agrochemicals: The compound is used in the development of novel and effective pesticides and herbicides.[1][3]
-
Material Science: Its derivatives can be incorporated into specialty polymers and coatings to enhance durability and resistance.[1]
Safety, Handling, and Storage
As a halogenated organic compound, 3-Bromo-2-chloro-5-methylpyridine must be handled with appropriate care.
Hazard Identification:
-
GHS Classification: The compound is classified as causing skin and serious eye irritation.[4] It may also be harmful if swallowed, in contact with skin, or if inhaled.[4]
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[10][11][12]
-
Safe Handling: Avoid breathing dust, fumes, or vapors.[12] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[10][11]
Storage:
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][10] Recommended storage temperatures are often between 0-8°C.[1]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and amines.[10]
Conclusion
3-Bromo-2-chloro-5-methylpyridine is more than just a chemical reagent; it is a versatile platform for innovation. Its well-defined physicochemical properties, coupled with a predictable and hierarchical reactivity profile, provide chemists with a powerful tool for the efficient synthesis of complex molecular targets. For researchers in drug development and agrochemical science, mastering the use of this intermediate can accelerate the discovery process, enabling the creation of novel and impactful compounds.
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